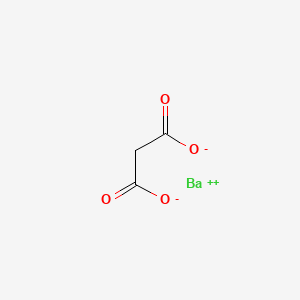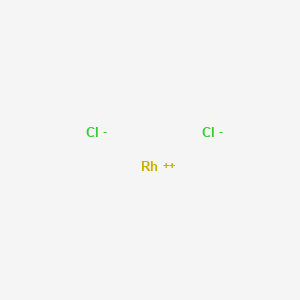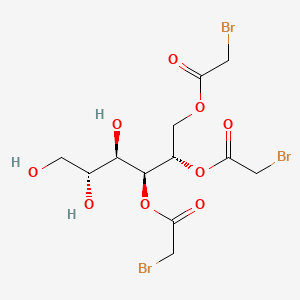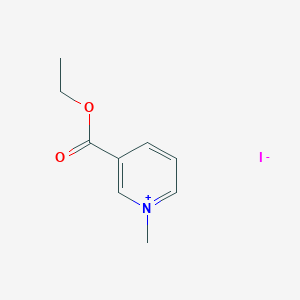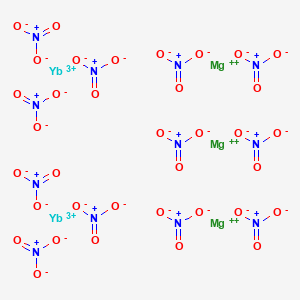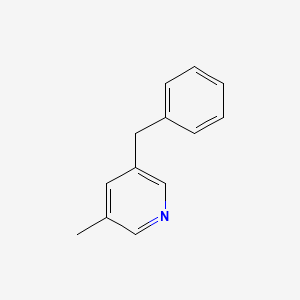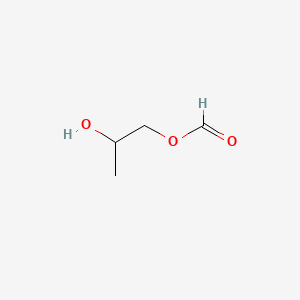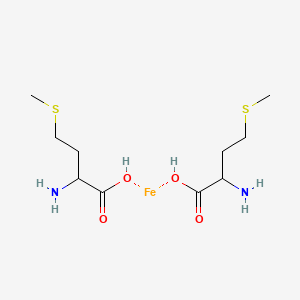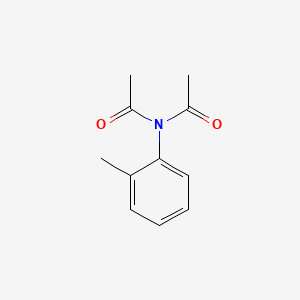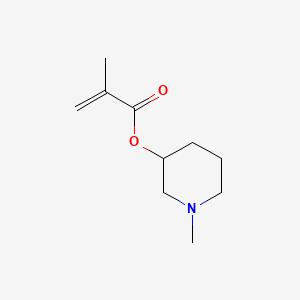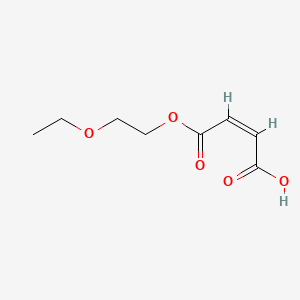
2-Ethoxyethyl hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl hydrogen maleate is an organic compound with the molecular formula C8H12O5. It is a derivative of maleic acid, where one of the hydrogen atoms of the carboxyl group is replaced by a 2-ethoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl hydrogen maleate can be synthesized through the esterification of maleic acid with 2-ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation units are often employed to separate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: 2-Ethoxyethyl alcohol.
Substitution: Various substituted maleates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl hydrogen maleate has several applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-ethoxyethyl hydrogen maleate involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate for enzymes, leading to the formation of specific products. The ester group in the compound can undergo hydrolysis, releasing maleic acid and 2-ethoxyethanol, which can further participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxyethyl hydrogen maleate
- 2-Butoxyethyl hydrogen maleate
- 2-Propoxyethyl hydrogen maleate
Comparison
2-Ethoxyethyl hydrogen maleate is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The length and nature of the alkoxy group can influence the compound’s reactivity, solubility, and applications. For instance, 2-methoxyethyl hydrogen maleate has a shorter alkoxy chain, making it more hydrophilic, while 2-butoxyethyl hydrogen maleate has a longer chain, affecting its solubility and reactivity differently.
Eigenschaften
CAS-Nummer |
26350-96-9 |
|---|---|
Molekularformel |
C8H12O5 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(Z)-4-(2-ethoxyethoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O5/c1-2-12-5-6-13-8(11)4-3-7(9)10/h3-4H,2,5-6H2,1H3,(H,9,10)/b4-3- |
InChI-Schlüssel |
PAUIKJKTXNZJEV-ARJAWSKDSA-N |
Isomerische SMILES |
CCOCCOC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CCOCCOC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


